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molecular formula C11H18ClNO2 B596606 4-Aminoadamantane-1-carboxylic acid hydrochloride CAS No. 1245645-93-5

4-Aminoadamantane-1-carboxylic acid hydrochloride

Cat. No. B596606
M. Wt: 231.72
InChI Key: PYPMBCTWOYDNBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09073830B2

Procedure details

At 0° C., in a 250-mL flask, MeOH (85 ml) was added with AcCl (16.08 g, 204.85 mmol), and then at room temperature, 4-amino-adamantane-1-carboxylic acid (8.0 g, 40.97 mmol) was added thereto. At 45° C., the mixture was stirred for 12 hours. After the reaction was completed, the solid was filtered by acetonitrile to obtain 4-amino-adamantane-1-carboxylate hydrochloride (8.17 g, 81%).
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
16.08 g
Type
reactant
Reaction Step Two
Name
Quantity
85 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([Cl:4])(C)=O.[NH2:5][CH:6]1[CH:13]2[CH2:14][C:9]3([C:16]([OH:18])=[O:17])[CH2:10][CH:11]([CH2:15][CH:7]1[CH2:8]3)[CH2:12]2>CO>[ClH:4].[NH2:5][CH:6]1[CH:13]2[CH2:14][C:9]3([C:16]([OH:18])=[O:17])[CH2:10][CH:11]([CH2:15][CH:7]1[CH2:8]3)[CH2:12]2 |f:3.4|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
NC1C2CC3(CC(CC1C3)C2)C(=O)O
Step Two
Name
Quantity
16.08 g
Type
reactant
Smiles
C(=O)(C)Cl
Name
Quantity
85 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
At 45° C., the mixture was stirred for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solid was filtered by acetonitrile

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
Cl.NC1C2CC3(CC(CC1C3)C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.17 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 86.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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